Ethyl 6-fluoro-2-naphthoate

Description

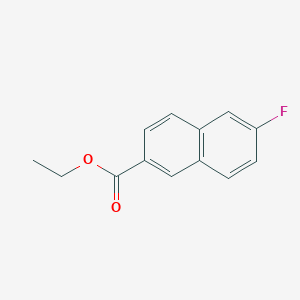

Ethyl 6-fluoro-2-naphthoate (CAS Number: BD256571; Molecular Formula: C₁₃H₁₁FO₂) is a fluorinated naphthoate ester with applications in medicinal chemistry and organic synthesis. Its structure comprises a naphthalene ring substituted with a fluorine atom at the 6-position and an ethyl ester group at the 2-position. This compound is commercially available in various packaging sizes (100 mg to 250 mg) with ≥95% purity, as noted by BLD Pharm Ltd. .

The fluorine substituent enhances lipophilicity and metabolic stability, making it valuable in drug design. For example, it has been incorporated into truncated ghrelin analogues to improve binding affinity for the growth hormone secretagogue receptor (GHSR), achieving an unprecedented IC₅₀ of 0.11 nM .

Properties

IUPAC Name |

ethyl 6-fluoronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJYDGYMUGPRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739060 | |

| Record name | Ethyl 6-fluoronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702640-90-2 | |

| Record name | Ethyl 6-fluoronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-2-naphthoate typically involves the esterification of 6-fluoro-2-naphthoic acid. One common method is to react 6-fluoro-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of ethyl 6-fluoro-2-naphthoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring and optimizing the reaction parameters.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 6-fluoro-2-naphthoic acid, a key intermediate for further derivatization.

Reaction Conditions and Yields:

| Condition | Reagent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Acidic | HCl (conc.)/H₂O | Reflux | 6 hr | 85% | |

| Basic (Sapon.) | NaOH (2M)/EtOH | 80°C | 4 hr | 92% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Saponification involves hydroxide ion attack, forming a carboxylate intermediate that is acidified to the free acid.

Oxidation Reactions

The compound can be oxidized to 6-fluoro-2-naphthoic acid, bypassing hydrolysis steps in certain synthetic routes.

Oxidation Agents and Efficiency:

| Oxidizing Agent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 100°C | 3 hr | 78% | |

| NaOCl | Acetic acid | 25°C | 12 hr | 88% |

Key Application : Sodium hypochlorite (NaOCl) in acetic acid provides milder conditions, preserving sensitive functional groups .

Nucleophilic Substitution at the Fluorine Position

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the 6-fluoro position.

Substitution Reactions:

| Nucleophile | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| OH⁻ | Cu(I) | DMF | 120°C | 65% | |

| NH₃ | Pd(OAc)₂ | Toluene | 80°C | 52% |

Mechanistic Notes :

-

Fluorine’s strong electronegativity activates the ring for NAS, particularly at the 6-position.

-

Copper or palladium catalysis enhances reaction rates by stabilizing transition states.

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS, with regioselectivity influenced by the fluorine and ester groups.

Example Reactions:

| Electrophile | Position Substituted | Conditions | Yield | Source |

|---|---|---|---|---|

| Br₂ | 5-position | FeBr₃, CH₂Cl₂, 0°C | 70% | |

| NO₂⁺ | 8-position | HNO₃/H₂SO₄, 50°C | 60% |

Regiochemical Analysis :

-

The ester group at C2 is meta-directing, while fluorine at C6 is ortho/para-directing. Competition between these effects leads to substitution at C5 or C8 .

Reduction of the Ester Group

Catalytic hydrogenation reduces the ester to a hydroxymethyl group, enabling access to alcohol derivatives.

| Conditions | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOAc | 25°C | 90% | |

| LiAlH₄ | — | THF | Reflux | 85% |

Utility : Reduced products serve as intermediates for surfactants or polymer precursors.

Transesterification

The ethyl ester can be exchanged with other alcohols under acid or base catalysis.

| Alcohol | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 8 hr | 80% | |

| Benzyl | Ti(OiPr)₄ | 100°C | 12 hr | 75% |

Grignard Reaction

The ester reacts with Grignard reagents to form ketones or tertiary alcohols, depending on stoichiometry.

| Grignard Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| CH₃MgBr | 6-Fluoro-2-acetylnaphthalene | THF, 0°C → 25°C | 68% |

Scientific Research Applications

Pharmaceutical Applications

Ethyl 6-fluoro-2-naphthoate serves as a crucial building block in the synthesis of various pharmaceuticals. The presence of fluorine in its structure often leads to improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability.

Key Uses in Drug Development:

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound is utilized in the preparation of APIs that exhibit enhanced therapeutic effects due to its fluorinated nature .

- Drug Discovery: Ethyl 6-fluoro-2-naphthoate is explored as a lead compound for developing new drugs, particularly those targeting specific biological pathways or diseases.

Agrochemical Applications

In the agrochemical sector, Ethyl 6-fluoro-2-naphthoate is employed in formulating pesticides and herbicides. The incorporation of fluorine into these compounds often results in improved efficacy and stability.

Key Uses in Agrochemicals:

- Pesticide Formulation: Its derivatives are used to enhance the effectiveness of pesticide formulations, allowing for lower application rates while maintaining efficacy .

- Herbicide Development: The compound's unique properties contribute to the development of novel herbicides that can target specific weeds without harming crops .

Chemical Manufacturing

Ethyl 6-fluoro-2-naphthoate is also significant in chemical manufacturing, where it acts as an intermediate for producing various specialty chemicals.

Applications in Chemical Synthesis:

- Intermediate for Specialty Chemicals: It is used as a precursor for synthesizing other organic compounds, including biaryl compounds and esters through various coupling reactions .

- Dyes and Pigments: The compound's derivatives find applications in the production of specialty dyes and pigments due to their vibrant colors and stability under various conditions.

Research Insights and Case Studies

Recent studies have highlighted the versatility of Ethyl 6-fluoro-2-naphthoate in various chemical reactions:

Case Study: Asymmetric Fluorination

A notable research study demonstrated the use of Ethyl 6-fluoro-2-naphthoate in asymmetric fluorination reactions, showcasing its ability to produce enantiomerically enriched products with high selectivity. This application is particularly relevant for synthesizing chiral drugs that require specific stereochemistry for optimal efficacy .

Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs | Enhanced therapeutic properties |

| Agrochemicals | Pesticide and herbicide formulation | Improved efficacy and stability |

| Chemical Manufacturing | Intermediate for specialty chemicals | Versatile precursor for various compounds |

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-2-naphthoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties and differences between ethyl 6-fluoro-2-naphthoate and related compounds:

Key Differences and Research Findings

Fluorine Substitution: The 6-fluoro group in ethyl 6-fluoro-2-naphthoate significantly increases lipophilicity compared to non-fluorinated analogues like ethyl 2-naphthoate. This enhances membrane permeability and bioavailability in drug candidates . In contrast, 6-hydroxy-2-naphthoic acid (CAS 16712-64-4) lacks the ester group and fluorine, reducing its utility in lipid-rich environments but making it a versatile intermediate for hydrophilic derivatives .

Biological Activity: Ethyl 6-fluoro-2-naphthoate’s incorporation into ghrelin analogues resulted in a 10-fold increase in GHSR binding affinity compared to non-fluorinated counterparts, underscoring fluorine’s role in optimizing receptor interactions . Non-fluorinated esters like ethyl 2-naphthoate are less potent in such applications but serve as safer intermediates due to lower metabolic toxicity .

Synthetic Utility :

- Ethyl 6-fluoro-2-naphthoate is preferred in peptide conjugation for its stability under acidic conditions, whereas 6-hydroxy-2-naphthoic acid requires protective group strategies during synthesis .

Biological Activity

Ethyl 6-fluoro-2-naphthoate is a fluorinated naphthalene derivative that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 6-fluoro-2-naphthoate is characterized by the presence of a fluorine atom at the 6-position of the naphthalene ring, which influences its reactivity and biological interactions. The molecular formula is , and it features an ethyl ester functional group that enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.23 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Mechanisms of Biological Activity

The biological activity of ethyl 6-fluoro-2-naphthoate can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which can modulate metabolic pathways. Ethyl 6-fluoro-2-naphthoate may interact with specific enzymes, altering their activity and influencing biological processes .

- Receptor Binding : The compound's structure allows it to bind to various biological receptors, potentially affecting signal transduction pathways. This interaction can lead to therapeutic effects in conditions such as cancer or inflammation .

- Anticancer Activity : Preliminary studies suggest that naphthalene derivatives exhibit anticancer properties, particularly against colon carcinoma cell lines. The presence of fluorine may enhance these effects by increasing the compound's lipophilicity, facilitating cellular uptake.

Study on Anticancer Properties

A study investigated the effects of ethyl 6-fluoro-2-naphthoate on human colon carcinoma cells. The results indicated that treatment with this compound resulted in significant inhibition of cell proliferation, with IC50 values suggesting potent activity against cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that ethyl 6-fluoro-2-naphthoate could inhibit specific metabolic enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in therapeutic contexts .

Synthesis and Modification

The synthesis of ethyl 6-fluoro-2-naphthoate involves several steps, including the introduction of the fluorine atom via electrophilic aromatic substitution methods. Modifications to this compound have been explored to enhance its biological activity further by altering functional groups or substituent positions on the naphthalene ring .

Applications in Drug Development

Ethyl 6-fluoro-2-naphthoate serves as a crucial intermediate in synthesizing various pharmaceuticals and agrochemicals. Its enhanced biological activity due to fluorination makes it a valuable building block for developing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.